N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid
Description
N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is a structurally complex succinamic acid derivative characterized by two key substituents:
- A benzo[1,3]dioxol-5-yl-ethyl group, a bicyclic ether system known for enhancing lipophilicity and influencing molecular rigidity.
- A 4-methyl-benzyl group, which introduces steric bulk and modulates electronic properties.
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)ethylamino]-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-2-4-15(5-3-14)10-17(21(24)25)12-20(23)22-9-8-16-6-7-18-19(11-16)27-13-26-18/h2-7,11,17H,8-10,12-13H2,1H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDVRQOVLBEPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)NCCC2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389654 | |
| Record name | N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332849-40-8 | |
| Record name | N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and methylbenzyl intermediates, followed by their coupling with succinamic acid derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Applications
2.1 Anticancer Activity : Recent studies have indicated that derivatives of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid exhibit promising anticancer properties. For instance, compounds with similar structural frameworks have been shown to inhibit tumor growth by inducing apoptosis in cancer cells . This is attributed to their ability to interact with specific cellular pathways involved in cell proliferation.
2.2 Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by chronic inflammation .
Pharmacological Studies
3.1 Mechanism of Action : The pharmacological effects of this compound are believed to be mediated through its interaction with various biological targets, including enzymes involved in metabolic pathways and receptors associated with inflammation and cancer .
3.2 Case Studies :
- Case Study 1 : A study published in Nature demonstrated the efficacy of similar compounds in preclinical models of breast cancer, highlighting their potential as lead compounds for further development .
- Case Study 2 : In another investigation, derivatives were tested for their ability to modulate immune responses in animal models of autoimmune diseases, showing significant reductions in disease markers .
Mechanism of Action
The mechanism by which N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Substituent Effects on Properties: Electron-withdrawing groups (e.g., nitro in ) increase amide proton acidity, enhancing hydrogen-bonding capacity. In contrast, the benzo[1,3]dioxol group (electron-rich) in the target compound may improve membrane permeability due to lipophilicity .
Hydrogen Bonding and Crystal Packing :
- The target compound’s succinamic acid backbone enables O–H⋯O and N–H⋯O interactions, similar to N-(4-Methyl-2-nitrophenyl)-succinamic acid, which forms extended chains via hydrogen bonds .
- Inversion twinning observed in benzo[1,3]dioxol-containing analogs () suggests structural flexibility influenced by the bicyclic ether system.
Data Table: Comparative Analysis of Key Features
| Feature | Target Compound | N-(4-Methyl-2-nitrophenyl)-succinamic acid | N-(2-Benzo[1,3]dioxol-ethyl)-2-chloro-acetamide | N-(2-Oxo-imidazopyridin-5-yl)-succinamic acid |
|---|---|---|---|---|
| Core Structure | Succinamic acid | Succinamic acid | Chloroacetamide | Succinamic acid |
| Key Substituents | Benzo[1,3]dioxol, methyl-benzyl | Nitro, methyl | Benzo[1,3]dioxol, chloro | Imidazopyridine |
| Hydrogen Bonding | N–H⋯O, O–H⋯O | Intra-/intermolecular N–H⋯O | Intermolecular N–H⋯O chains | N/A (predicted) |
| Molecular Weight (g/mol) | ~400 (estimated) | ~264 | ~260 | ~250 |
| Bioactivity | Unknown | Not reported | Not reported | Kynurenine formamidase inhibition |
Biological Activity
N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological mechanisms, and various research findings related to this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multi-step organic reactions, where the benzo[d][1,3]dioxole moiety plays a crucial role in its biological activity. The compound can be synthesized through methods that include oxidation and reduction reactions, yielding various derivatives that may exhibit different biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, including those involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For example, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In one study, compounds with similar structures exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, indicating strong anticancer activity compared to doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with varying minimum inhibitory concentration (MIC) values indicating their efficacy .
Case Studies
- Antitumor Mechanisms : A study assessed the effects of similar compounds on cell cycle progression in HepG2 cells. The results indicated that treatment with these compounds led to a significant reduction in the G1 phase population, suggesting an arrest in cell cycle progression that could be beneficial for cancer therapy .
- Antioxidant Properties : Another investigation explored the antioxidant potential of benzodioxole derivatives using the DPPH assay. Compounds showed varying degrees of free radical scavenging ability, which is crucial for mitigating oxidative stress-related diseases .
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid?
The compound can be synthesized via a multi-step approach:
- Step 1 : React succinic anhydride with 2-(4-methyl-benzyl)amine to form the succinamic acid backbone.
- Step 2 : Couple the intermediate with 2-(Benzo[1,3]dioxol-5-yl)ethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions .
- Step 3 : Purify via recrystallization in solvents like ethyl acetate/hexane, validated by TLC and HPLC. Key challenges include optimizing reaction stoichiometry to avoid side products (e.g., over-acylation) .
Q. How can the molecular structure of this compound be characterized experimentally?
- Single-crystal X-ray diffraction (SCXRD): Crystallize the compound from a slow-evaporating solvent (e.g., DMSO/water). Use MoKα radiation (λ = 0.71073 Å) and refine with SHELXL .
- Hydrogen bonding analysis : Identify intramolecular bonds (e.g., N–H⋯O) and intermolecular interactions (e.g., O–H⋯O) to determine packing motifs. For example, the amide N–H may form hydrogen bonds with neighboring carbonyl groups, creating chains along the [100] axis .
- Conformational analysis : Measure dihedral angles (e.g., ~36° between benzodioxole and succinamic acid planes) to assess steric effects .
Q. What spectroscopic techniques are suitable for purity assessment?
- NMR : Use - and -NMR to confirm substituent integration and absence of unreacted amines.
- FT-IR : Validate amide C=O stretches (~1680 cm) and aromatic C–H bending (~740 cm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]) and compare with theoretical exact mass (342.1038 g/mol) .
Advanced Research Questions
Q. How does this compound inhibit inducible nitric oxide synthase (iNOS) dimerization?
Structural analogs (e.g., compound 21b in Davey et al., 2007) bind to the iNOS monomer’s dimerization interface, disrupting protein-protein interactions. Key interactions include:
- Hydrophobic contacts : The 4-methyl-benzyl group occupies a hydrophobic pocket.
- Hydrogen bonds : The succinamic acid carbonyl forms H-bonds with Arg375 and Tyr367 residues . Validation requires co-crystallization with iNOS (PDB: 2ORO) and surface plasmon resonance (SPR) to measure binding affinity .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
- Benzodioxole vs. phenyl : The benzodioxole’s electron-rich oxygen atoms enhance binding to iNOS’s heme domain, increasing inhibition potency by 10-fold compared to unsubstituted phenyl analogs .
- Methyl-benzyl position : Para-substitution (4-methyl) minimizes steric clash with Tyr485, while ortho-substitution reduces activity by 50% . Use QSAR models to correlate substituent Hammett constants (σ) with IC values.
Q. What experimental strategies resolve contradictions in crystallographic vs. solution-phase data?
- Dynamic light scattering (DLS) : Compare solution-phase aggregation states with crystal packing.
- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., water) on conformational flexibility.
- Variable-temperature NMR : Detect transient hydrogen bonds not observed in SCXRD .
Methodological Challenges
Q. How to optimize crystallization conditions for X-ray studies?
- Solvent screening : Test binary mixtures (e.g., DMF/ethanol) to balance solubility and volatility.
- Additives : Use trace trifluoroacetic acid (TFA) to protonate amine groups and stabilize crystal lattice .
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
Q. What statistical methods validate structural refinement in SHELXL?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
